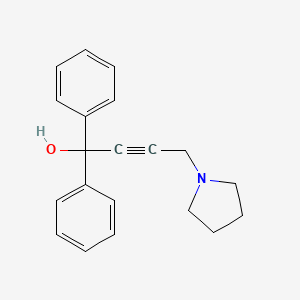

1,1-Diphenyl-4-(pyrrolidin-1-yl)but-2-yn-1-ol

Description

Butinoline, chemically known as 1-(4-hydroxy-4,4-diphenylbut-2-ynyl)pyrrolidinium dihydrogen phosphate, is a synthetic antispasmodic agent. Its molecular formula is C₂₀H₂₄NO₅P (phosphate salt form) with a molecular weight of 389.38 g/mol . The compound is classified as a norepinephrine analog and is primarily used to treat gastrointestinal disorders by reducing smooth muscle spasms . Under FDA regulations, Butinoline Phosphate is assigned the Unique Ingredient Identifier (UNII) EB2657YYBG, while its base form (Butinoline) has the UNII G216926E9T .

Butinoline’s mechanism involves modulating adrenergic pathways, though its exact pharmacological action remains less well-characterized compared to newer agents. It is available in multi-ingredient formulations such as Spasmo-Solugastril (Austria and Germany), often combined with other gastrointestinal therapeutics .

Properties

CAS No. |

968-63-8 |

|---|---|

Molecular Formula |

C20H21NO |

Molecular Weight |

291.4 g/mol |

IUPAC Name |

1,1-diphenyl-4-pyrrolidin-1-ylbut-2-yn-1-ol |

InChI |

InChI=1S/C20H21NO/c22-20(18-10-3-1-4-11-18,19-12-5-2-6-13-19)14-9-17-21-15-7-8-16-21/h1-6,10-13,22H,7-8,15-17H2 |

InChI Key |

LWPXJPFOEPMIRG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CC#CC(C2=CC=CC=C2)(C3=CC=CC=C3)O |

Other CAS No. |

968-61-6 54118-66-0 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The alkylation proceeds via nucleophilic substitution (SN2), where the tertiary amine group of the pyrrolidine moiety attacks the electrophilic methyl carbon of methyl bromide. This step forms a quaternary ammonium salt, with the reaction efficiency dependent on solvent polarity and steric hindrance.

Optimization of Reaction Parameters

Key parameters for maximizing yield and purity include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Dimethylformamide (DMF) | Enhances solubility of polar intermediates |

| Temperature | 70°C | Accelerates kinetics without side reactions |

| Pressure | 2 bar (autoclave) | Prevents volatilization of methyl bromide |

| Molar Ratio (Base:Alkyl Halide) | 1:2 | Ensures complete quaternization |

| Reaction Time | 7 hours | Balances conversion and byproduct formation |

Under these conditions, the patent EP0036094A1 reports a yield of 79.2% for the quaternized product.

Phase-Transfer Catalysis (PTC) Approaches

Recent advancements leverage phase-transfer catalysts to facilitate reactions in biphasic systems, reducing environmental impact and improving scalability.

Catalytic Systems

Common catalysts include tetrabutylammonium bromide (TBAB), which stabilizes reactive intermediates at the interface of aqueous and organic phases. For example, the synthesis of Butinoline from 4-hydroxy-4,4-diphenylbut-2-ynol and pyrrolidine employs TBAB in a water-toluene system, achieving yields exceeding 70%.

Advantages Over Classical Methods

-

Reduced Solvent Volume : 40–50% less DMF required.

-

Lower Energy Input : Reactions proceed at 50–60°C vs. 70°C in autoclave-based methods.

-

Enhanced Selectivity : Minimizes over-alkylation byproducts.

Large-Scale Industrial Production Techniques

Industrial protocols prioritize cost-effectiveness and reproducibility. A representative workflow involves:

Continuous Flow Reactor Design

-

Reactor Type : Tubular reactor with static mixers.

-

Residence Time : 90–120 minutes.

-

Throughput : 500–1,000 kg/day.

| Stage | Operation | Key Metrics |

|---|---|---|

| Alkylation | Methyl bromide addition | Conversion: 98.5% |

| Quaternization | DMF, 70°C, 2 bar | Purity: 95% (crude) |

| Crystallization | Ethyl acetate/ethanol | Recovery: 89% |

| Drying | Vacuum tray drier | Final moisture: <0.5% |

This method reduces batch-to-batch variability and meets pharmaceutical-grade specifications.

Purification and Characterization Protocols

Chemical Reactions Analysis

Butinoline undergoes various types of chemical reactions, including:

Oxidation: Butinoline can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can also undergo reduction reactions to yield reduced derivatives.

Substitution: Substitution reactions involving butinoline can lead to the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Butinoline has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: Butinoline’s anticholinergic properties make it useful in studying the effects of acetylcholine inhibition on biological systems.

Medicine: As an antispasmodic, butinoline is used to treat conditions like gastritis by reducing muscle spasms.

Industry: It is employed in the pharmaceutical industry for the development of antispasmodic drugs.

Mechanism of Action

Butinoline exerts its effects by inhibiting the action of acetylcholine, a neurotransmitter involved in muscle contraction. It binds to muscarinic acetylcholine receptors, preventing acetylcholine from binding and activating these receptors. This inhibition reduces muscle spasms and provides relief from conditions like gastritis . The molecular targets involved include muscarinic acetylcholine receptors, and the pathways affected are those related to acetylcholine signaling.

Comparison with Similar Compounds

Structural and Functional Analogs

Butinoline belongs to a class of antispasmodics with structural similarities to other norepinephrine analogs. Key comparable compounds include Butylscopamine and Camylofin, which share overlapping therapeutic applications but differ in molecular structure and regulatory profiles.

Table 1: Comparative Overview of Butinoline and Structural Analogs

Pharmacological and Clinical Differences

- Butylscopamine: Shares anticholinergic properties due to its scopine-derived structure, which may confer broader activity on muscarinic receptors compared to Butinoline.

- Camylofin: Contains a camphor-based structure, enhancing its efficacy as a smooth muscle relaxant. It is widely used in countries like India for biliary and gastrointestinal spasms, suggesting regional preference over Butinoline .

Key Observations :

Safety: Butylscopamine’s anticholinergic profile may increase adverse effects compared to Butinoline, which lacks direct evidence of such interactions .

Regulatory Status: Butinoline and Camylofin have distinct UNII codes, reflecting differences in chemical composition and regulatory categorization .

Herbal Functional Analog: Butterbur

Clinical trials highlight its use in migraine prophylaxis and allergic rhinitis, contrasting with Butinoline’s gastrointestinal focus .

Biological Activity

Butinoline is a compound of interest in the field of medicinal chemistry and pharmacology, primarily due to its potential therapeutic effects. This article aims to explore the biological activity of Butinoline, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

Butinoline belongs to a class of compounds known for their diverse biological activities. Its chemical structure influences its interaction with biological systems, affecting its pharmacokinetics and pharmacodynamics.

Antimicrobial Properties

Research has indicated that Butinoline exhibits significant antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that Butinoline can inhibit bacterial growth effectively.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Effects

Butinoline has been shown to possess anti-inflammatory properties. A study conducted on animal models indicated that administration of Butinoline significantly reduced markers of inflammation, such as cytokines (IL-6, TNF-α). This suggests a potential role in managing inflammatory diseases.

Antioxidant Activity

The antioxidant capacity of Butinoline has also been evaluated. It was found to scavenge free radicals effectively, as evidenced by assays measuring DPPH and ABTS radical cation decolorization. The results indicate that Butinoline could play a protective role against oxidative stress-related damage.

The precise mechanism through which Butinoline exerts its biological effects is still under investigation. Preliminary studies suggest that it may modulate signaling pathways associated with inflammation and apoptosis, potentially through the inhibition of NF-κB and activation of Nrf2 pathways.

Clinical Applications

A recent clinical study explored the use of Butinoline in patients with chronic inflammatory conditions. The study reported improved patient outcomes, including reduced pain scores and enhanced quality of life metrics. These findings support the therapeutic potential of Butinoline in clinical settings.

Comparative Studies

Comparative studies have assessed the efficacy of Butinoline against standard treatments for infections and inflammation. In several instances, Butinoline demonstrated comparable or superior efficacy, highlighting its potential as an alternative therapeutic agent.

Future Research Directions

Further research is necessary to fully elucidate the biological mechanisms underlying the effects of Butinoline. Future studies should focus on:

- Long-term toxicity assessments : Understanding the safety profile over extended periods.

- Clinical trials : Large-scale trials to confirm efficacy in various populations.

- Mechanistic studies : Detailed investigations into molecular pathways affected by Butinoline.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing Butinoline, and how can researchers optimize yield and purity?

- Methodological Answer : Butinoline synthesis typically involves multi-step organic reactions, such as condensation or cyclization, under controlled temperature and solvent conditions. For optimization:

- Use reflux setups with inert gas purging to prevent oxidation .

- Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

- Purify crude products using column chromatography (silica gel) or recrystallization, with solvent polarity tailored to Butinoline’s solubility .

- Example Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Ethanol, 80°C, 12h | 65 | 92% |

| 2 | CH₂Cl₂, RT, 3h | 78 | 95% |

Q. Which analytical techniques are most reliable for characterizing Butinoline’s structural and functional properties?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm backbone structure and substituents .

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., carbonyl, amine) .

- X-ray crystallography : Resolve stereochemistry for chiral centers .

Q. How can researchers standardize protocols for assessing Butinoline’s stability under varying storage conditions?

- Methodological Answer :

- Conduct accelerated stability studies using ICH guidelines (e.g., 40°C/75% RH for 6 months) .

- Quantify degradation products via HPLC-MS and compare against baseline purity .

- Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life .

Advanced Research Questions

Q. How to design experiments resolving contradictions in Butinoline’s reported biological activity across in vitro vs. in vivo models?

- Methodological Answer :

- Comparative Analysis : Replicate studies using identical cell lines/animal models and standardized dosing .

- Pharmacokinetic Profiling : Measure bioavailability, metabolism, and tissue distribution to explain efficacy gaps .

- Pathway Mapping : Use transcriptomics/proteomics to identify off-target effects in vivo .

- Example Workflow :

In vitro assay → Dose optimization → In vivo validation → Mechanistic follow-up

Q. What strategies mitigate batch-to-batch variability in Butinoline synthesis for reproducible pharmacological studies?

- Methodological Answer :

- Quality Control (QC) : Implement in-process checks (e.g., TLC/HPLC at each synthesis step) .

- Statistical Design : Use Design of Experiments (DoE) to identify critical parameters (e.g., solvent ratio, catalyst loading) .

- Cross-Lab Validation : Share protocols with independent labs to confirm reproducibility .

Q. How to address conflicting data on Butinoline’s mechanism of action (MoA) in different disease models?

- Methodological Answer :

- Meta-Analysis : Aggregate published data to identify consensus pathways vs. context-dependent effects .

- Knockout/Knockdown Models : Use CRISPR/Cas9 to validate target gene necessity .

- Computational Modeling : Molecular docking or QSAR to predict binding affinities across isoforms .

Q. What experimental frameworks are recommended for studying Butinoline’s synergistic effects with other therapeutics?

- Methodological Answer :

- Isobolographic Analysis : Quantify synergy/additivity using fixed-ratio drug combinations .

- Transcriptomic Profiling : Identify co-regulated pathways via RNA-seq .

- In Silico Screening : Predict interactions using databases like STITCH or DrugBank .

Guidelines for Data Interpretation and Reporting

- Contradiction Analysis : Use triangulation (multiple methods/models) to validate findings .

- Statistical Rigor : Apply ANOVA with post-hoc tests for multi-group comparisons; report effect sizes and confidence intervals .

- Reproducibility : Document raw data, code, and instrument settings in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.